molecular formula C16H15N3O4S B2730407 (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2097939-78-9

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2730407
CAS No.: 2097939-78-9
M. Wt: 345.37
InChI Key: HEIHEGHNSUZNNN-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
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Scientific Research Applications

Electrochromic Materials and Organic Electronics

Chalcogenodiazolo[3,4-c]pyridine Based Polymers : Research into thiadiazolo[3,4-c]pyridine (PT) and its derivatives has led to the development of donor–acceptor–donor (D–A–D) polymers that exhibit fascinating electrochromic properties. These polymers change color in response to electrical stimulation, demonstrating potential applications in green and near-infrared electrochromic devices. Such materials are of great interest for their optical properties, which include various emission characteristics and high quantum yields, making them suitable for the rational design of fluorescent materials and electrochromic devices with fast response times and high optical contrast in the near-infrared region (Shouli Ming et al., 2015).

Heterocyclic Chemistry and Material Synthesis

Heterocyclic Compound Synthesis : The development of heterocycles incorporating a thiadiazole moiety has been explored for potential applications in insecticidal activity. Such research underlines the versatility of thiadiazole derivatives in synthesizing a variety of heterocycles, including pyrrole, pyridine, and coumarin derivatives. This versatility highlights the potential of these compounds in creating novel materials with tailored properties for specific applications (A. Fadda et al., 2017).

Organic Field-Effect Transistors (OFETs)

Thiadiazolo[3,4-c]pyridine-Based Copolymers : The incorporation of thiadiazolo[3,4-c]pyridine units into donor-acceptor (D-A) copolymers for OFET applications has shown promise. These materials exhibit strong optical absorption, thermal stability, and suitable HOMO-LUMO levels for electronic applications. The development of such copolymers could advance the fabrication of high-performance OFETs with efficient charge transport mechanisms (Chinna Bathula et al., 2016).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-16(4-2-11-1-3-13-14(7-11)22-10-21-13)19-6-5-12(9-19)23-15-8-17-24-18-15/h1-4,7-8,12H,5-6,9-10H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIHEGHNSUZNNN-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NSN=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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